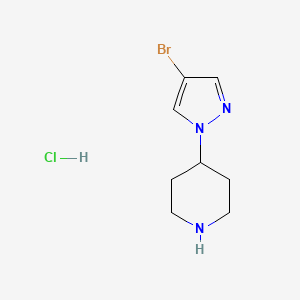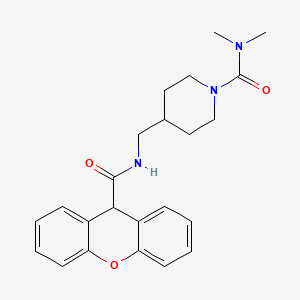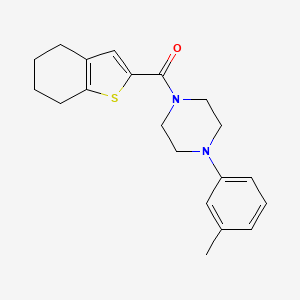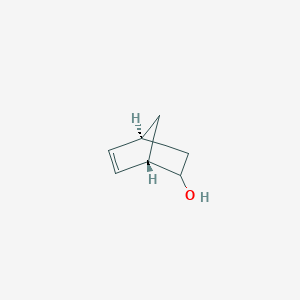![molecular formula C17H16Cl2N2O2S B2677034 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide CAS No. 337922-08-4](/img/structure/B2677034.png)
2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide, or DMPAM for short, is a compound that has been studied for its potential use in a variety of scientific applications. While it is still in the early stages of research and development, DMPAM has been found to have a wide range of biochemical and physiological effects that make it a promising compound for further study.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis Applications
Research on enantioselective synthesis, such as the work by Calvez, Chiaroni, and Langlois (1998), demonstrates the preparation of complex molecules with potential implications in drug design and synthetic chemistry. Their study highlights the synthesis of substituted piperidines, which could be related to the structural manipulation of compounds like 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide for specific stereochemical outcomes (Calvez, Chiaroni, & Langlois, 1998).
Heterocyclic Compound Synthesis
The preparation of heterocyclic compounds, as described by Yokoyama et al. (1986), provides insights into the synthesis of selenazin-4-ones, showcasing methodologies that could be applicable to the synthesis and functionalization of pyridinyl-containing compounds (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).
Gastric ATPase Inhibitor Development
Research on nicotinamide derivatives by Terauchi et al. (1997) explores the creation of gastric (H+/K+)-ATPase inhibitors, illustrating the therapeutic potential of molecules with complex aromatic and heterocyclic structures. While not directly mentioning 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide, it highlights the importance of structural diversity in developing pharmacologically active agents (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997).
Polymer Synthesis and Applications
The RAFT synthesis of acrylic copolymers incorporating poly(ethylene glycol) and dioxolane functional groups by Rossi et al. (2008) demonstrates the versatility of acrylamide derivatives in polymer science. Their work could provide a framework for incorporating specific functional groups into polymers for biomedical applications, potentially relevant to derivatives of the chemical compound (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
Propiedades
IUPAC Name |
(Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-11-3-5-12(6-4-11)10-24-16(19)15(18)17(22)21-13-7-8-14(23-2)20-9-13/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUWBWXVYLIXGQ-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CS/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2676953.png)
![3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)
![2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676962.png)



![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)

![12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2676972.png)

